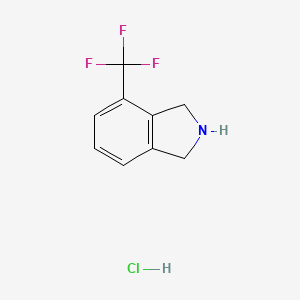

4-(Trifluoromethyl)isoindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPDOTXDUZRPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737370 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-59-2 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(Trifluoromethyl)isoindoline hydrochloride

Preamble: From Structural Analogy to Mechanistic Insight

In the landscape of contemporary drug discovery, novel chemical entities present both a challenge and an opportunity. 4-(Trifluoromethyl)isoindoline hydrochloride, a molecule of interest, currently lacks a well-defined mechanism of action in the public scientific domain. This guide, therefore, is not a retrospective summary but a prospective roadmap. It is designed for researchers, scientists, and drug development professionals to systematically investigate and ultimately unveil the pharmacological intricacies of this compound.

Drawing from the known bioactivities of structurally related isoindoline derivatives, which have demonstrated a spectrum of effects from neuroprotection to anticancer activity, we can formulate a logical and scientifically rigorous investigative strategy.[1][2][3] The presence of the trifluoromethyl group, known to modulate metabolic stability and receptor affinity, further underscores the potential for unique pharmacological properties.[4] This document will serve as a comprehensive playbook, detailing the experimental workflows and rationale necessary to progress from a compound of unknown function to a well-characterized therapeutic lead.

Part 1: Foundational Characterization and Hypothesis Generation

The initial phase of investigation is dedicated to establishing a foundational understanding of the compound's general biological effects. This will enable the formulation of more specific mechanistic hypotheses.

In Vitro Broad-Spectrum Bioactivity Profiling

A logical first step is to screen this compound against a diverse panel of human cancer cell lines to assess its cytotoxic potential. This provides a rapid and cost-effective method to identify if the compound possesses antiproliferative properties.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate various human cancer cell lines (e.g., HT-29, K562, HepG2) in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Rationale: This initial screen will guide the direction of further research. Significant cytotoxicity in specific cell lines would suggest a potential anticancer mechanism, while a lack of broad cytotoxicity might point towards other pharmacological activities.

Structural Analogy-Driven Hypothesis Formulation

Based on the known activities of related isoindoline and trifluoromethyl-containing compounds, we can generate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition: Isoindoline derivatives have been explored for their neurological effects.[1][5] MAOs are key enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6][7]

-

Hypothesis 2: Acetylcholinesterase (AChE) Inhibition: Some isoindoline structures have been shown to act as AChE inhibitors, a mechanism relevant to Alzheimer's disease.[8]

-

Hypothesis 3: Interaction with Adrenoceptors: A chloro-substituted isoindoline derivative has been shown to interact with alpha-adrenoceptors.[9]

-

Hypothesis 4: Anticancer Activity via Apoptosis Induction: The isoindolinone core is present in several anticancer agents.[2][3]

The following sections will detail the experimental workflows to test these hypotheses.

Part 2: Deconvoluting the Mechanism - Experimental Workflows

This section provides detailed, step-by-step methodologies to systematically investigate the primary mechanistic hypotheses.

Workflow for Investigating Monoamine Oxidase (MAO) Inhibition

This workflow aims to determine if this compound inhibits MAO-A or MAO-B.

Diagram: MAO Inhibition Assay Workflow

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Experimental Protocol: In Vitro MAO Inhibition Assay [6][7][10][11]

-

Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Assay Buffer: Prepare a suitable buffer, typically 100 mM potassium phosphate buffer (pH 7.4).

-

Compound Dilution: Prepare serial dilutions of this compound.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme, and the test compound or a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding a suitable substrate (e.g., kynuramine or a fluorogenic substrate).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the product formation using a fluorometer or spectrophotometer.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 values for both MAO-A and MAO-B.

Rationale: This experiment will provide direct evidence of whether the compound inhibits MAO enzymes and will also reveal its selectivity for the two isoforms.

Workflow for Investigating Neurotransmitter Reuptake Inhibition

This workflow is designed to assess the compound's ability to inhibit the reuptake of key neurotransmitters (dopamine, norepinephrine, and serotonin).

Diagram: Neurotransmitter Reuptake Assay Workflow

Caption: Workflow for assessing neurotransmitter reuptake inhibition.

Experimental Protocol: In Vitro Neurotransmitter Transporter Uptake Assay [12]

-

Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Cell Plating: Seed the cells into 96-well black-wall, clear-bottom plates.

-

Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with varying concentrations of this compound or known inhibitors (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT) for 15-30 minutes at 37°C.[12]

-

Add a fluorescently labeled substrate for each transporter.

-

Incubate for a specified time to allow for substrate uptake.

-

Measure the intracellular fluorescence using a plate reader.

-

-

Data Analysis: Calculate the IC50 values for the inhibition of each transporter.

Rationale: This assay will determine if the compound's potential neurological effects are mediated through the inhibition of neurotransmitter reuptake, a common mechanism for antidepressants and other CNS-active drugs.

Part 3: Data Interpretation and Future Directions

The data generated from these workflows will provide a comprehensive initial characterization of the mechanism of action of this compound.

Table 1: Summary of Hypothetical Experimental Outcomes and Interpretations

| Experiment | Potential Outcome | Interpretation and Next Steps |

| MTT Assay | Potent cytotoxicity in multiple cancer cell lines (low µM IC50). | The compound is a potential anticancer agent. Proceed with apoptosis assays (e.g., Annexin V/PI staining) and target identification studies. |

| No significant cytotoxicity (IC50 > 100 µM). | The compound is unlikely to be a general cytotoxic agent. Focus on neurological targets. | |

| MAO Inhibition Assay | Selective inhibition of MAO-B (low nM IC50). | The compound is a potential therapeutic for Parkinson's disease. Investigate in vivo models of Parkinson's disease. |

| Non-selective inhibition of MAO-A and MAO-B. | The compound may have antidepressant properties. Evaluate in behavioral models of depression. | |

| Neurotransmitter Reuptake Assay | Potent and selective inhibition of SERT. | The compound is a potential selective serotonin reuptake inhibitor (SSRI). Conduct in vivo microdialysis studies to confirm effects on serotonin levels in the brain. |

| Inhibition of DAT, NET, and SERT (triple reuptake inhibitor). | The compound may have a unique antidepressant or stimulant profile. Further characterization of its in vivo pharmacological effects is warranted. |

Future Directions

Should the initial screens yield promising results, further in-depth studies would be necessary, including:

-

In vivo efficacy studies: Testing the compound in relevant animal models of disease (e.g., neurodegenerative disease models, oncology xenograft models).

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Target deconvolution: For compounds with novel activities, employing techniques such as chemical proteomics or genetic screens to identify the specific molecular target(s).

This structured and hypothesis-driven approach will enable a thorough and efficient elucidation of the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Monoamine Oxidase Assays [cellbiolabs.com]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 9. Effects of 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline Hydrochloride (BE 6143) at pre- and postsynaptic alpha-adrenoceptors in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)isoindoline Hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of 4-(Trifluoromethyl)isoindoline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed exploration of the causality behind experimental choices and provides robust, self-validating protocols for the characterization of this and similar novel chemical entities.

Introduction

This compound is a substituted isoindoline derivative. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding the fundamental physicochemical properties of the hydrochloride salt form is critical for its handling, formulation, and the interpretation of its biological activity.

This guide will detail the theoretical and practical considerations for determining the following core properties:

-

Identity and Structure Confirmation

-

Melting Point

-

Solubility Profile

-

Acid Dissociation Constant (pKa)

Identity and Structural Elucidation

Confirming the chemical identity and structure of this compound is the foundational step upon which all other characterization rests. A combination of spectroscopic techniques is employed for unambiguous verification.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the free base and offers structural clues through fragmentation patterns. For a hydrochloride salt, it's crucial to analyze the data to identify the molecular ion of the free base. The presence of a chlorine atom in the salt form provides a distinct isotopic pattern that can be observed in the mass spectrum of the intact salt, if ionized under appropriate conditions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 amu).

Trustworthiness & Interpretation:

-

Expected Molecular Ion: The free base, 4-(trifluoromethyl)isoindoline, has a molecular formula of C9H8F3N and a monoisotopic mass of approximately 187.0609 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 188.0687.

-

Isotopic Pattern of the Hydrochloride: Chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[3][4][5] If the intact hydrochloride salt is observed, or if a fragment containing chlorine is present, a characteristic M and M+2 peak with an approximate intensity ratio of 3:1 will be visible, separated by 2 m/z units.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms. For this compound, specific chemical shifts and coupling patterns are expected.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic N-H proton may exchange with deuterium in D₂O and CD₃OD, leading to its disappearance from the ¹H spectrum.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Two-dimensional NMR experiments like COSY and HSQC can be used for definitive assignments.

Trustworthiness & Predicted Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The trifluoromethyl group will influence their chemical shifts.

-

Methylene Protons: Two sets of signals corresponding to the two CH₂ groups of the isoindoline ring will be present, likely in the range of 4.0-5.0 ppm. These may appear as singlets or more complex patterns depending on their magnetic equivalence.

-

Amine Proton: A broad singlet corresponding to the N-H proton will be observed, likely downfield due to the hydrochloride salt formation. Its chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (approx. 120-150 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

Methylene Carbons: Two signals for the CH₂ carbons are expected in the aliphatic region (approx. 45-55 ppm).

-

Trifluoromethyl Carbon: A quartet signal with a large coupling constant (J-CF) will be present, typically around 120-130 ppm.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum provides a "fingerprint" that can be used for identification and to confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Trustworthiness & Expected Absorptions:

-

N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H⁺ stretch in an amine hydrochloride salt.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretches: Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

C-F Stretches: Strong absorption bands in the 1350-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.[7]

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities will generally depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Use a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).

-

Determination:

-

Perform a rapid preliminary measurement by increasing the temperature quickly to approximate the melting point.

-

For an accurate measurement, allow the apparatus to cool and then heat at a slow rate (1-2°C per minute) near the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

Trustworthiness & Data Presentation: The melting point should be reported as a range. For comparison, the melting point of the related compound 4-Fluoroisoindoline Hydrochloride is reported as 191-196 °C.[8] Due to the trifluoromethyl substitution, a different melting range is expected for the title compound.

Table 1: Physicochemical Identity of this compound

| Property | Value | Source/Method |

| CAS Number | 1203686-59-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₉ClF₃N | --- |

| Molecular Weight | 223.62 g/mol | Calculated |

| Physical Form | Solid | Visual Inspection |

| Melting Point | To be determined | Capillary Method |

Solubility Profiling

Expertise & Experience: Solubility is a critical parameter that influences bioavailability, formulation development, and the design of biological assays. For an ionizable compound like an amine hydrochloride, solubility is highly pH-dependent.[9][10] A comprehensive solubility profile should be determined in aqueous media at different pH values and in relevant organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination

-

Solvent Selection: Choose a range of relevant solvents:

-

Aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

Common organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane)

-

-

Equilibration: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.[11]

Trustworthiness & Causality:

-

pH-Dependent Solubility: As a hydrochloride salt of a weak base, this compound is expected to be more soluble at acidic pH where it exists predominantly in its protonated, charged form. As the pH increases towards and above its pKa, the free base will form, which is generally less water-soluble, causing a decrease in solubility.[9][10]

-

Common Ion Effect: In aqueous solutions containing chloride ions (e.g., at very low pH adjusted with HCl), the solubility of the hydrochloride salt may be slightly suppressed due to the common ion effect.[9]

Visualization of the Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Table 2: Expected Solubility Profile

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer (pH < pKa) | High | Predominantly in the protonated, more soluble salt form. |

| Aqueous Buffer (pH > pKa) | Low | Conversion to the less soluble free base. |

| Ethanol/Methanol | Moderate to High | Polar protic solvents capable of solvating the salt. |

| DMSO | High | Highly polar aprotic solvent, effective at dissolving many organic salts. |

| Dichloromethane | Low | Non-polar solvent, poor at solvating charged species. |

pKa Determination

Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the relevant pKa is that of the secondary amine. This value is crucial for predicting its ionization state at physiological pH (7.4), which in turn affects its absorption, distribution, and target engagement. Potentiometric titration is a reliable and direct method for pKa determination.[12][13]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of water or a co-solvent system (if solubility is low) with a constant ionic strength (e.g., 0.15 M KCl).[15]

-

Titration:

-

If starting with the hydrochloride salt, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point; the pKa is the pH at half this volume.[16]

-

Trustworthiness & Causality: The isoindoline nitrogen is a secondary amine. Its basicity will be influenced by the electron-withdrawing trifluoromethyl group on the aromatic ring. This effect is expected to lower the pKa compared to unsubstituted isoindoline, making it a weaker base.

Visualization of the pKa Determination Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Crystal Structure Analysis of 4-(Trifluoromethyl)isoindoline Hydrochloride: From Crystal to Structure

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(Trifluoromethyl)isoindoline hydrochloride, a heterocyclic compound of significant interest in pharmaceutical development. We delve into the strategic rationale behind its structural investigation, detailing a robust methodology from crystal growth to structure solution and refinement. By examining the molecular geometry, conformational landscape, and intricate network of intermolecular interactions, this guide illuminates how a precise understanding of the three-dimensional atomic arrangement provides critical insights for drug design, polymorphism screening, and the optimization of solid-state properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic analysis for advancing small molecule therapeutics.

Introduction: The Strategic Imperative for Structural Analysis

In modern medicinal chemistry, the rational design of therapeutic agents hinges on a detailed understanding of molecular structure and its influence on biological activity. The target compound, this compound, is a compelling subject for structural analysis due to the synergistic combination of two high-value pharmacophores: the isoindoline core and the trifluoromethyl group.

-

The Isoindoline Scaffold: The isoindoline motif is a privileged heterocyclic structure found in numerous clinically approved drugs and bioactive molecules.[1][2] Its rigid, bicyclic framework serves as a versatile scaffold for building complex molecules that can be tailored to interact with specific biological targets, such as enzymes and receptors.[1][3] Drugs containing this core are used in indications ranging from oncology to central nervous system disorders.[1]

-

The Trifluoromethyl (-CF3) Moiety: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance key pharmaceutical properties.[4] The high electronegativity and metabolic stability of the C-F bonds can significantly improve a molecule's potency, lipophilicity, membrane permeability, and resistance to enzymatic degradation, leading to a more favorable pharmacokinetic profile.[5][6][7]

The hydrochloride salt form is often chosen to improve the solubility and stability of a drug candidate. Therefore, a definitive analysis of its crystal structure is not merely an academic exercise; it is a critical step in de-risking the drug development process. It provides incontrovertible proof of molecular identity and offers profound insights into the solid-state properties that will govern its behavior as an active pharmaceutical ingredient (API).

Methodology: A Self-Validating Experimental Workflow

The determination of a crystal structure is a multi-step process where the integrity of each stage validates the next. The following protocol represents a field-proven approach for the analysis of a small organic molecule like this compound.

Material Acquisition and Crystallization

High-quality single crystals are the prerequisite for a successful diffraction experiment.[8] The starting material, this compound (CAS 1203686-59-2), is commercially available from various suppliers.[9][10]

Protocol for Single Crystal Growth:

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation (Primary Method):

-

Prepare a near-saturated solution of the compound in a suitable solvent (e.g., methanol/water mixture) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

-

Causality: A slow rate of evaporation is crucial to prevent rapid precipitation, which leads to polycrystalline powder. It allows molecules sufficient time to arrange themselves into a highly ordered, single crystal lattice.

-

-

Vapor Diffusion (Alternative Method):

-

Dissolve the compound in a small amount of a good solvent (e.g., methanol).

-

Place this vial inside a larger, sealed chamber containing a poor solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble.

-

The anti-solvent vapor slowly diffuses into the primary solvent, gradually reducing the solubility of the compound and promoting the growth of crystals.

-

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The data collection phase translates the crystal's internal order into a measurable diffraction pattern.

Experimental Workflow Diagram:

Caption: SC-XRD Experimental Workflow.

Protocol for Data Collection:

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a cryo-loop.[11]

-

Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Expertise: This step is critical. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data at higher resolution.[12]

-

-

Instrumentation: Data are collected on a modern single-crystal diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or pixel array).[13]

-

Data Strategy: A preliminary screening is performed to determine the unit cell parameters and Bravais lattice. Based on this, a data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data up to a desired resolution (typically 0.85 Å for small molecules).[14]

-

Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording a series of diffraction images (frames).

Structure Solution and Refinement

This computational phase transforms the raw diffraction intensities into a refined 3D atomic model.

-

Data Reduction: The collected frames are processed to integrate the intensities of each diffraction spot. These intensities are then corrected for experimental factors (e.g., absorption) and merged to create a unique reflection file.[14]

-

Structure Solution: For a small molecule, the "phase problem" is typically solved using direct methods, a computational approach that uses statistical relationships between the intensities to derive initial phase estimates.[8][12] This yields an initial electron density map showing the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using iterative full-matrix least-squares methods.[12]

-

Trustworthiness: In this process, atomic parameters (xyz coordinates, anisotropic displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes (|F_obs|) and the calculated amplitudes (|F_calc|) from the model.

-

Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

-

The quality of the final model is assessed using crystallographic R-factors (R1, wR2) and the Goodness-of-Fit (S), where lower values indicate a better fit between the model and the experimental data.

-

Results and Discussion: A Hypothetical Structural Analysis

As no public crystal structure is available, we present a plausible and representative set of data to illustrate the outcomes of the analysis.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₉ClF₃N |

| Formula Weight | 223.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.345(4) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 1001.5(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.485 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected / Unique | 8954 / 2280 |

| R_int | 0.035 |

| Final R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.105 |

| Goodness-of-Fit (S) | 1.03 |

Molecular Structure and Conformation

The analysis reveals the expected connectivity of the 4-(Trifluoromethyl)isoindoline cation. The isoindoline ring system is not perfectly planar; the five-membered pyrrolidine ring adopts a slight envelope conformation. The trifluoromethyl group is attached to the benzene ring, and its C-F bond lengths and F-C-F angles are within the expected ranges. The nitrogen atom of the isoindoline ring is protonated, forming a cationic species that is charge-balanced by the chloride anion.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of hydrogen bonds, which are fundamental to the stability of the lattice. The primary interaction is a strong charge-assisted hydrogen bond between the protonated secondary amine (N2-H) and the chloride anion (Cl1).

Key Hydrogen Bond Diagram:

Caption: Key N-H···Cl⁻ Hydrogen Bond Interaction.

These N-H···Cl⁻ interactions link the cations and anions into infinite one-dimensional chains. These chains are further organized into a three-dimensional architecture through weaker C-H···Cl and C-H···F interactions, as well as van der Waals forces. The bulky and electron-withdrawing trifluoromethyl groups likely influence the packing by engaging in dipole-dipole interactions and sterically directing the arrangement of the isoindoline moieties.

Implications for Pharmaceutical Development

The precise structural data obtained from this analysis are invaluable for drug development professionals:

-

Absolute Structure Confirmation: Provides unambiguous proof of the molecular structure, confirming the outcome of the synthesis.[13]

-

Polymorph Screening: The determined crystal structure serves as the definitive reference for identifying and characterizing different polymorphic forms, which can have different stabilities, solubilities, and bioavailabilities.

-

Conformational Analysis: Understanding the preferred conformation of the molecule in the solid state can inform the design of more rigid analogues with potentially higher binding affinity to a biological target.

-

Computational Modeling: The high-resolution crystal structure provides an excellent starting point for computational studies, such as docking simulations and molecular dynamics, to predict how the molecule interacts with its target receptor.

-

Intellectual Property: A determined crystal structure is a key component of patent applications, providing a unique and defensible characterization of a new chemical entity.

Conclusion

The single-crystal X-ray analysis of this compound provides a definitive, three-dimensional view of its atomic arrangement. This guide has outlined a rigorous and logical workflow, from material preparation to final structure refinement, emphasizing the causality behind key experimental choices. The resulting structural data, including molecular geometry and the supramolecular hydrogen-bonding network, are not merely descriptive but are predictive, offering critical insights that directly inform rational drug design, solid-state characterization, and the overall pharmaceutical development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Isoindoline - Wikipedia [en.wikipedia.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. 4-(Trifluoromethyl)isoindoline HCl | 1203686-59-2 [sigmaaldrich.com]

- 10. appchemical.com [appchemical.com]

- 11. crystallography.fr [crystallography.fr]

- 12. fiveable.me [fiveable.me]

- 13. rigaku.com [rigaku.com]

- 14. books.rsc.org [books.rsc.org]

pharmacokinetic profile of 4-(Trifluoromethyl)isoindoline hydrochloride

An In-Depth Technical Guide to Establishing the Pharmacokinetic Profile of Novel Isoindoline Analogs: A Case Study with 4-(Trifluoromethyl)isoindoline Hydrochloride

Preamble: A Note on Scientific Rigor and Practical Application

As a Senior Application Scientist, my experience in the preclinical drug development space has underscored a critical principle: a molecule's therapeutic potential is inextricably linked to its pharmacokinetic (PK) profile. An otherwise potent compound can fail if it is not absorbed, is metabolized too quickly, or distributes to the wrong tissues. This guide is structured to provide not just a series of protocols, but a strategic and logical workflow for the comprehensive PK characterization of a novel chemical entity, using this compound as our model. We will delve into the causality behind each experimental choice, ensuring that the data generated is not only robust but also interpretable in the broader context of drug development. The methodologies described herein are designed to be self-validating, providing a clear and trustworthy path from the bench to a predictive understanding of a compound's behavior in vivo.

Section 1: Initial Characterization of this compound

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacokinetic investigation. These properties often provide the first clues as to how a molecule will behave in a biological system.

Chemical Structure and Physicochemical Properties

The first step is to confirm the identity and purity of the test article and to determine its key physicochemical characteristics. These parameters govern its ability to dissolve and to cross biological membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Pharmacokinetics |

| Chemical Formula | C₉H₉F₃N·HCl | Defines the molecule's composition. |

| Molecular Weight | 223.63 g/mol | Influences diffusion rates. |

| logP (Octanol/Water) | Predicted: ~2.5-3.0 | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability but also possible metabolic liability. |

| pKa | Predicted: ~8.5-9.5 (for the amine) | The compound will be predominantly protonated and charged at physiological pH, which can impact cell penetration and solubility. |

| Aqueous Solubility | To be determined | Crucial for ensuring complete dissolution in formulation for in vivo studies and for interpreting in vitro assay results. |

Pharmacological Context and Therapeutic Potential

While the specific target of this compound is not publicly defined, the isoindoline scaffold is present in a number of biologically active compounds. Understanding the intended therapeutic target (e.g., a CNS receptor vs. a peripheral enzyme) is critical, as it sets the context for the required PK profile. For instance, a CNS-targeted drug requires significant brain penetration, whereas a drug for a peripheral target may not.

Section 2: Absorption - Will the Drug Enter the System?

Absorption is the process by which a drug moves from the site of administration into the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

In Vitro Assessment of Permeability

We begin with in vitro models to predict in vivo intestinal absorption. These assays are rapid, cost-effective, and provide a mechanistic understanding of permeability.

The PAMPA assay is a high-throughput method that assesses a compound's ability to diffuse across an artificial lipid membrane. It serves as an excellent initial screen for passive permeability.

Experimental Rationale: By isolating passive diffusion, we can quickly identify compounds that are unlikely to be absorbed orally due to poor membrane permeability, without the confounding factors of active transport or metabolism.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Prepare a solution of 2% lecithin in dodecane.

-

Prepare a universal buffer solution at pH 7.4.

-

-

Assay Plate Preparation:

-

Coat the filter of a 96-well filter plate (the "donor" plate) with 5 µL of the lecithin/dodecane solution.

-

Add 150 µL of buffer to each well of a 96-well acceptor plate.

-

-

Compound Addition:

-

Dilute the compound stock solution into the buffer to a final concentration of 100 µM.

-

Add 150 µL of this solution to the donor plate.

-

-

Incubation:

-

Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

-

Incubate at room temperature for 4-16 hours with gentle shaking.

-

-

Quantification:

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

The effective permeability (Pe) is calculated based on these concentrations and the physical parameters of the assay system.

-

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both active transporters and efflux pumps.

Experimental Rationale: This assay provides a more complete picture of intestinal transit than PAMPA. It can distinguish between passive diffusion and active transport, and importantly, can identify if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can severely limit absorption.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assessment (A-to-B and B-to-A):

-

Apical to Basolateral (A-to-B): Add the test compound (typically 1-10 µM) to the apical (upper) chamber, which represents the intestinal lumen.

-

Basolateral to Apical (B-to-A): Add the test compound to the basolateral (lower) chamber, representing the blood side.

-

Incubate at 37°C with 5% CO₂ for 2 hours.

-

Take samples from the receiving chamber at various time points.

-

-

Efflux Ratio Calculation:

-

Quantify the compound concentration in all samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.

-

Caption: Workflow for the Caco-2 permeability assay.

Section 3: Distribution - Where Does the Drug Go?

Distribution describes the reversible transfer of a drug from the blood to the various tissues of the body. It is governed by factors such as plasma protein binding, tissue permeability, and blood flow.

Plasma Protein Binding Assessment

Only the unbound fraction of a drug is free to interact with its target and to be metabolized or excreted. Therefore, determining the extent of plasma protein binding (PPB) is a critical step.

Equilibrium dialysis is the gold standard method for determining the unbound fraction (fu) of a drug in plasma. The RED device is a high-throughput format of this assay.

Experimental Rationale: This method physically separates the unbound drug from the protein-bound drug via a semi-permeable membrane, allowing for direct measurement of the unbound concentration at equilibrium. This provides a highly accurate determination of the free fraction, which is essential for interpreting PK/PD relationships and for building predictive models.

Step-by-Step Methodology:

-

Device Preparation:

-

Prepare a stock solution of this compound.

-

Spike the compound into plasma from the relevant species (e.g., rat, human) at a concentration of ~1 µM.

-

-

Assay Execution:

-

Add the spiked plasma to the sample chamber of the RED device insert.

-

Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

-

Assemble the device and incubate at 37°C for 4-6 hours with shaking to reach equilibrium.

-

-

Analysis:

-

After incubation, take samples from both the plasma and buffer chambers.

-

It is critical to match the matrix of both samples before analysis to avoid analytical artifacts. This is typically done by adding blank plasma to the buffer sample and PBS to the plasma sample.

-

Quantify the concentration in both chambers using LC-MS/MS.

-

The percent unbound is calculated as: (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

-

Caption: Principle of Equilibrium Dialysis for PPB.

Section 4: Metabolism - How is the Drug Modified?

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to make them more water-soluble and easier to excrete. The liver is the primary site of drug metabolism.

In Vitro Metabolic Stability Assessment

These assays provide an early indication of a compound's susceptibility to metabolic breakdown and help predict its hepatic clearance.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family.

Experimental Rationale: This is a rapid and cost-effective way to assess Phase I metabolic liability. By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a solution of liver microsomes (e.g., 0.5 mg/mL) in the buffer.

-

Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).

-

-

Incubation:

-

Pre-warm the microsomal solution at 37°C.

-

Initiate the reaction by adding the test compound (final concentration ~1 µM) and the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percent remaining versus time.

-

The slope of this line gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

Intrinsic clearance (Clint) is then calculated based on the t½ and the assay conditions.

-

It is crucial to identify which specific CYP isoforms are responsible for metabolizing the compound. This helps in predicting potential drug-drug interactions (DDIs).

Experimental Rationale: If our compound is primarily metabolized by a single CYP isoform (e.g., CYP3A4), co-administration with another drug that inhibits or induces this enzyme could lead to dangerous changes in exposure. This assay clarifies that risk.

Step-by-Step Methodology:

-

Incubation with Recombinant CYPs:

-

Set up separate incubations of the test compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Each incubation must contain the necessary cofactors.

-

-

Analysis:

-

Measure the rate of disappearance of the parent compound in each individual CYP incubation.

-

The isoforms that show the highest rate of metabolism are identified as the primary contributors.

-

-

Confirmation with Chemical Inhibitors:

-

As a confirmatory step, the assay can be repeated using human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor confirms that isoform's role.

-

An In-depth Technical Guide to 4-(Trifluoromethyl)isoindoline Hydrochloride: A Strategic Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)isoindoline hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a detailed historical account of its specific discovery and development is not extensively documented in publicly available literature, its molecular architecture—marrying the privileged isoindoline scaffold with the powerfully modulating trifluoromethyl group—points to its rational design as a valuable intermediate in medicinal chemistry. This document will, therefore, focus on the scientific rationale behind its synthesis, its chemical properties, potential synthetic routes, and its applications as a strategic building block in the pursuit of novel therapeutics.

The Strategic Amalgamation of Two Pharmacophoric Powerhouses

The intrinsic value of this compound lies in the synergistic combination of its two core components: the isoindoline nucleus and the trifluoromethyl substituent.

The Isoindoline Scaffold: A Privileged Core in Therapeutics

The isoindoline moiety is a bicyclic heterocyclic system that forms the foundation of numerous clinically significant drugs.[1][2] Its rigid, yet three-dimensional, structure provides a versatile template for presenting functional groups in a defined spatial orientation, which is crucial for specific interactions with biological targets.[1] Prominent examples like thalidomide and its analogs (lenalidomide, pomalidomide) underscore the therapeutic potential of the isoindoline core, particularly in oncology and immunology.[1] Furthermore, derivatives of isoindoline have demonstrated a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3]

The Trifluoromethyl Group: A "Super-substituent" in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy for enhancing its pharmacological profile.[4][5] This is attributed to several key properties of the -CF3 group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[5][6]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[6][7]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 substituent can alter the pKa of nearby functional groups, influencing their ionization state and binding interactions with target proteins.[4]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's size, shape, and electronic properties.[4]

The convergence of these two structural features in this compound makes it a highly attractive starting material for the synthesis of novel drug candidates with potentially enhanced therapeutic properties.

Physicochemical and Spectroscopic Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1203686-59-2 | [8][9] |

| Molecular Formula | C₉H₉ClF₃N | [8][9] |

| Molecular Weight | 223.63 g/mol | [8][9] |

| Physical Form | Solid | [8] |

| Purity | ≥95% (typical) | [8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [8] |

| InChI Key | XTPDOTXDUZRPAQ-UHFFFAOYSA-N | [8] |

| SMILES | FC(F)(F)C1=CC=CC2=C1CNC2.Cl | [9] |

Synthesis and Chemical Reactivity

While specific literature detailing the definitive synthetic route to this compound is sparse, its structure suggests several plausible and logical synthetic strategies based on established organic chemistry principles.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach to the synthesis of 4-(Trifluoromethyl)isoindoline would involve the construction of the isoindoline ring from a suitably substituted benzene derivative. A plausible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis of 4-(Trifluoromethyl)isoindoline.

This analysis suggests a forward synthesis commencing from a trifluoromethyl-substituted phthalic acid or anhydride.

Detailed Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of this compound.

Step 1: Synthesis of 4-(Trifluoromethyl)phthalimide from 3-(Trifluoromethyl)phthalic anhydride

-

To a solution of 3-(Trifluoromethyl)phthalic anhydride (1.0 eq) in glacial acetic acid (5-10 volumes), add urea (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-(Trifluoromethyl)phthalimide.

Step 2: Reduction of 4-(Trifluoromethyl)phthalimide to 4-(Trifluoromethyl)isoindoline

The reduction of the phthalimide to the corresponding isoindoline is a critical step. While various reducing agents can be employed, a common and effective method involves the use of zinc dust in a basic medium.[10]

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-(Trifluoromethyl)phthalimide (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

-

Add zinc dust (4-6 eq) portion-wise to the suspension.

-

Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the starting material (TLC or HPLC).

-

After completion, cool the mixture to room temperature and filter to remove the unreacted zinc and zinc oxide.

-

Extract the aqueous filtrate with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(Trifluoromethyl)isoindoline.

Step 3: Formation of this compound

-

Dissolve the crude 4-(Trifluoromethyl)isoindoline in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)isoindoline HCl.

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of a diverse range of bioactive molecules. Its secondary amine functionality provides a reactive handle for further chemical modifications, such as N-alkylation, N-acylation, and N-arylation, allowing for the rapid generation of compound libraries for high-throughput screening.

Potential Therapeutic Targets and Indications:

-

Oncology and Immunology: Building upon the success of thalidomide and its analogs, this intermediate could be used to synthesize novel immunomodulatory drugs (IMiDs) or inhibitors of protein-protein interactions relevant to cancer and inflammatory diseases.[1]

-

Neurodegenerative Diseases: The isoindoline scaffold has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the treatment of Alzheimer's disease.[1] The trifluoromethyl group could enhance the potency and pharmacokinetic properties of such inhibitors.

-

Antimicrobial Agents: The isoindoline nucleus is present in some natural products with antimicrobial activity.[3] New derivatives could be synthesized to combat drug-resistant pathogens.

-

Cardiovascular Diseases: Certain isoindolinone derivatives have been investigated for their cardiovascular effects.[11]

Caption: Application of 4-(CF3)isoindoline HCl in drug discovery workflow.

Conclusion

This compound represents a rationally designed and highly valuable building block for medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the privileged isoindoline scaffold offers the potential for developing novel therapeutic agents with improved metabolic stability, enhanced lipophilicity, and modulated biological activity. While its own "discovery and development" story may be that of a strategic intermediate rather than a final drug product, its importance lies in the potential it unlocks for the creation of next-generation medicines. The synthetic routes and potential applications outlined in this guide provide a framework for researchers to leverage the unique properties of this compound in their quest for new and effective therapies.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Trifluoromethyl)isoindoline HCl | 1203686-59-2 [sigmaaldrich.com]

- 9. appchemical.com [appchemical.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

The Pharmacology of 4-(Trifluoromethyl)isoindoline Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacological landscape of 4-(Trifluoromethyl)isoindoline hydrochloride. While direct comprehensive studies on this specific molecule are not extensively published, this document synthesizes data from the broader isoindoline class of compounds and the well-documented effects of trifluoromethyl substitution in medicinal chemistry. We will delve into the postulated mechanisms of action, predicted pharmacokinetic and pharmacodynamic profiles, and a strategic framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to unlock the therapeutic potential of this compound.

Introduction: The Isoindoline Scaffold and the Power of Trifluoromethylation

The isoindoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs with diverse therapeutic applications, including oncology, inflammation, and neuroscience.[1] Derivatives of isoindoline are known to exhibit a remarkable range of biological activities, acting as selective serotonin reuptake inhibitors, antitumor agents, and modulators of the central nervous system (CNS).[1]

The strategic incorporation of a trifluoromethyl (-CF3) group onto a pharmacophore is a well-established strategy to enhance the drug-like properties of a molecule. The -CF3 group is highly electronegative and lipophilic, which can significantly improve metabolic stability, bioavailability, and target binding affinity.[2] Its presence can favorably alter the electronic and steric properties of the parent molecule, leading to more potent and selective therapeutic agents. This guide will explore the pharmacological implications of introducing a trifluoromethyl group at the 4-position of the isoindoline ring.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development. While experimental data for this specific isomer is scarce, we can extrapolate from its 5-trifluoromethyl isomer and related compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H9ClF3N | [3] |

| Molecular Weight | 223.62 g/mol | [3] |

| Predicted logP | ~1.7 | |

| Predicted pKa | The isoindoline nitrogen is basic and will be protonated at physiological pH. The trifluoromethyl group, being electron-withdrawing, will slightly decrease the basicity of the nitrogen. | N/A |

| Solubility | Expected to have moderate solubility in aqueous solutions as the hydrochloride salt and higher solubility in organic solvents. | N/A |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Postulated Mechanisms of Action and Therapeutic Potential

Based on the known activities of isoindoline derivatives, this compound could exhibit a range of pharmacological effects. The following are plausible mechanisms of action that warrant investigation.

Central Nervous System Modulation

Many isoindoline-based compounds exhibit CNS activity.[5] The lipophilicity conferred by the trifluoromethyl group may enhance the ability of this compound to cross the blood-brain barrier.[6] Potential CNS targets include:

-

Monoamine Transporters: The isoindoline scaffold is a known pharmacophore for inhibitors of serotonin and norepinephrine reuptake.

-

GABA-A Receptors: Some isoindoline derivatives have shown anticonvulsant activity, suggesting a potential interaction with GABA-A receptors.

-

Sigma Receptors: These receptors are implicated in a variety of neurological and psychiatric disorders, and are a target for some heterocyclic compounds.

Anti-inflammatory and Immunomodulatory Effects

Analogs of thalidomide, which contain a modified isoindoline core, are potent immunomodulatory drugs (IMiDs).[7] These compounds exert their effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors. It is conceivable that this compound could have similar immunomodulatory properties.

Anticancer Activity

The antiproliferative effects of some isoindoline derivatives suggest potential applications in oncology.[5] Mechanisms could include the inhibition of kinases, interaction with tubulin, or the induction of apoptosis.

Predicted Pharmacokinetics and Pharmacodynamics

The trifluoromethyl group is expected to have a profound impact on the pharmacokinetic and pharmacodynamic profile of the isoindoline scaffold.

Pharmacokinetics (ADME)

-

Absorption: The predicted moderate lipophilicity suggests good oral absorption.

-

Distribution: Enhanced lipophilicity may lead to increased tissue distribution, including penetration into the CNS.

-

Metabolism: The C-F bond is exceptionally strong and resistant to metabolic cleavage, which is anticipated to result in increased metabolic stability and a longer half-life compared to its non-fluorinated counterpart.[8]

-

Excretion: The route of excretion will depend on the overall polarity of the molecule and its metabolites.

Pharmacodynamics

The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the isoindoline ring system, potentially leading to:

-

Enhanced Binding Affinity: The -CF3 group can participate in favorable interactions with the target protein, such as dipole-dipole or hydrophobic interactions, leading to increased potency.

-

Improved Selectivity: The specific placement of the -CF3 group may favor binding to a particular receptor subtype over others, resulting in a more selective pharmacological profile.

Proposed Synthetic Route

Caption: Proposed synthetic pathway for this compound.

In-Depth Experimental Protocols

A systematic preclinical evaluation of this compound is essential to elucidate its pharmacological profile. The following section details key in vitro and in vivo experimental protocols.

In Vitro Assays

A primary evaluation of the compound's effect on cell viability is crucial. The MTT assay is a reliable colorimetric method for this purpose.[9]

Protocol: MTT Cytotoxicity Assay [10][11]

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

To identify potential molecular targets, radioligand binding assays are the gold standard.[12]

Protocol: Radioligand Receptor Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor of interest.

-

Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Washing: Separate the bound and free radioligand by vacuum filtration and wash the filters to remove unbound radioactivity.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 and calculate the binding affinity (Ki) of the test compound.

Caption: General workflow for a radioligand binding assay.

Assessing the metabolic stability is critical for predicting the in vivo half-life of the compound.[4]

Protocol: Metabolic Stability in Human Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH, and a buffer system.

-

Compound Addition: Add this compound to the incubation mixture.

-

Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).

-

Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

In Vivo Models

Based on the in vitro findings, appropriate in vivo models should be selected to evaluate the efficacy and safety of this compound.

If in vitro data suggests CNS activity, the following models can be employed:

-

Forced Swim Test (Mouse/Rat): To assess potential antidepressant activity.

-

Elevated Plus Maze (Mouse/Rat): To evaluate anxiolytic effects.

-

Rotarod Test (Mouse/Rat): To assess motor coordination and potential neurotoxicity.

-

LPS-induced Cytokine Release (Mouse): To measure the in vivo inhibition of pro-inflammatory cytokines like TNF-α.

-

Carrageenan-induced Paw Edema (Rat): A classic model to assess acute anti-inflammatory activity.

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential for a diverse range of pharmacological activities. The isoindoline scaffold provides a versatile platform for drug design, and the incorporation of a trifluoromethyl group is a proven strategy for enhancing drug-like properties. The experimental framework outlined in this guide provides a clear path for the systematic evaluation of this compound, from initial in vitro screening to in vivo proof-of-concept studies. Further research should focus on elucidating its specific molecular targets and mechanism of action, which will be critical for its translation into a potential therapeutic candidate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

- 9. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 10. cacheby.com [cacheby.com]

- 11. chem-casts.com [chem-casts.com]

- 12. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 4-(Trifluoromethyl)isoindoline hydrochloride

Introduction: Unveiling the Potential of a Novel Bioactive Scaffold

4-(Trifluoromethyl)isoindoline hydrochloride represents a novel chemical entity with significant potential for biological investigation. Its core structure, the isoindoline scaffold, is a recognized pharmacophore present in a variety of compounds exhibiting diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3][4] Derivatives of isoindoline have demonstrated cytotoxic effects against a range of cancer cell lines such as HeLa, C6, and A549, and have also shown promise as neuroprotective agents in neuronal-like cell lines.[2][5][6]

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[7][8][9] This functional group can significantly improve a compound's pharmacokinetic and pharmacodynamic profile, making it a feature of numerous FDA-approved drugs.[10][11]

Given the absence of specific biological data for this compound (CAS 1203686-59-2)[12], this document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct its initial in vitro characterization. The following protocols provide a robust framework for preparing and handling the compound, assessing its cytotoxic potential, and performing preliminary mechanistic studies.

Compound Handling and Stock Solution Preparation

Prior to experimentation, it is crucial to handle this compound with appropriate safety measures. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. As a general precaution, wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

1.1. Recommended Solvent and Solubility Considerations

1.2. Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

-

This compound (Molecular Weight: 223.62 g/mol )[12]

-

Anhydrous, cell culture-grade DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: Accurately weigh out 2.24 mg of this compound and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

-

Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

| Parameter | Recommendation |

| Compound | This compound |

| CAS Number | 1203686-59-2 |

| Molecular Weight | 223.62 g/mol |

| Stock Solution Solvent | Anhydrous, cell culture-grade DMSO |